A Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde
A Technical Guide to the Physicochemical Properties of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties. The pyridine ring, a ubiquitous heterocycle in numerous pharmaceuticals and functional materials, is a prime candidate for such modifications. This guide provides an in-depth technical overview of the predicted physicochemical properties of a novel compound, 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde. This molecule is of significant interest due to the unique combination of a nicotinaldehyde core, a trifluoromethyl group at the 6-position, and a 3-fluorophenyl substituent at the 2-position.
The trifluoromethyl group is a strong electron-withdrawing moiety known to enhance metabolic stability and receptor binding affinity by altering the electronic landscape of the parent molecule. Concurrently, the 3-fluorophenyl group introduces a polar C-F bond, which can influence intermolecular interactions, membrane permeability, and metabolic pathways. The aldehyde functionality serves as a versatile synthetic handle for further chemical transformations, making this compound a valuable intermediate in drug discovery and development.
This guide will present a comprehensive analysis of the predicted physicochemical characteristics of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde, drawing upon data from structurally related analogs and established computational prediction methodologies. We will also provide a standardized experimental protocol for the determination of a key physicochemical parameter, offering a practical framework for the empirical validation of the predicted data.
Predicted Physicochemical Properties
Due to the novelty of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde, extensive experimental data is not yet publicly available. Therefore, the following properties are predicted based on the known characteristics of its structural components: 6-(trifluoromethyl)nicotinaldehyde and the influence of a 3-fluorophenyl substituent.
| Property | Predicted Value | Basis for Prediction and Key Considerations |
| Molecular Formula | C₁₃H₇F₄NO | Derived from the chemical structure. |
| Molecular Weight | 281.20 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Based on the typical appearance of similar aromatic aldehydes like 6-(trifluoromethyl)nicotinaldehyde, which is a white crystalline powder[1]. |
| Melting Point | 55 - 65 °C | Estimated based on the melting point of 6-(trifluoromethyl)nicotinaldehyde (52-56 °C)[1][2]. The addition of the fluorophenyl group is expected to slightly increase the melting point due to increased molecular weight and potential for altered crystal packing. |
| Boiling Point | ~220-230 °C at 760 mmHg | Extrapolated from the boiling point of 6-(trifluoromethyl)nicotinaldehyde (205.3 °C at 760 mmHg)[1]. The larger molecular size of the target compound will lead to a higher boiling point. |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. Low solubility in water. | 6-(Trifluoromethyl)nicotinaldehyde is soluble in methanol[3]. The introduction of a largely hydrophobic fluorophenyl group is expected to decrease aqueous solubility while maintaining solubility in organic solvents. |
| LogP (octanol-water partition coefficient) | ~3.5 - 4.5 | The trifluoromethyl group and the fluorophenyl ring will significantly increase the lipophilicity of the molecule compared to unsubstituted nicotinaldehyde. This is a crucial parameter for predicting membrane permeability and oral bioavailability[4]. |
| pKa | ~2-3 | The pyridine nitrogen in nicotinaldehyde is weakly basic. The strong electron-withdrawing effect of the trifluoromethyl group will further decrease its basicity, resulting in a low pKa value. |
Rationale for Experimental Design: A Focus on Lipophilicity
In drug discovery, a compound's lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For a molecule like 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde, which is intended for potential biological applications, an accurate determination of its LogP value is paramount. The predicted high LogP suggests good membrane permeability, but also raises concerns about potential issues such as poor aqueous solubility and non-specific binding. Therefore, the experimental validation of this parameter is a primary focus.
The "shake-flask" method, while traditional, remains the gold standard for LogP determination due to its direct measurement of partitioning. However, for higher throughput screening, chromatographic methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are often employed. The following protocol outlines a standardized RP-HPLC method for the determination of LogP.
Experimental Protocol: Determination of LogP by RP-HPLC
This protocol describes a standardized method for the determination of the octanol-water partition coefficient (LogP) using reverse-phase high-performance liquid chromatography (RP-HPLC).
Principle
The retention time of a compound on a reverse-phase HPLC column is proportional to its lipophilicity. By calibrating the system with a series of compounds with known LogP values, a linear relationship between the logarithm of the retention factor (log k') and LogP can be established. The LogP of the unknown compound can then be determined from its retention time.
Materials and Reagents
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2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinaldehyde
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (or other suitable buffer component)
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A series of calibration standards with known LogP values (e.g., uracil, phenol, naphthalene, biphenyl, anthracene)
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
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HPLC system with UV detector
Procedure
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Preparation of Mobile Phase:
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Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 40:60, 50:50, 60:40, 70:30, 80:20 v/v).
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Add a small amount of formic acid (e.g., 0.1%) to each mobile phase to ensure a consistent pH and improve peak shape.
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Degas the mobile phases before use.
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Preparation of Standard and Sample Solutions:
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Prepare stock solutions of the calibration standards and the test compound in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.
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Dilute the stock solutions with the initial mobile phase to a final concentration of approximately 10-20 µg/mL.
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HPLC Analysis:
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Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.
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Inject a blank (mobile phase) to ensure a stable baseline.
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Inject each of the calibration standards and the test compound.
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Record the retention time (t_R) for each compound.
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Determine the void time (t_0) by injecting a non-retained compound like uracil.
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Data Analysis:
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Calculate the retention factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.
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Calculate the logarithm of the retention factor (log k').
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Plot a calibration curve of the known LogP values of the standards against their corresponding log k' values.
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Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = LogP and x = log k'.
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Using the log k' value of the test compound, calculate its LogP using the regression equation.
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Visualizing the Workflow
The following diagram illustrates the experimental workflow for the determination of LogP using RP-HPLC.
Sources
- 1. 6-(Trifluoromethyl)nicotinaldehyde CAS 386704-12-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 6-三氟甲基吡啶-3-醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [m.chemicalbook.com]
- 4. Quantitative Structural-Activity Relationship (QSAR), ADMET Screening and Bioactivity Evaluation of Inhibitory Potential of Thiazole Hydrazines against Plasmodium falciparum Thioredoxin Reductase [ajchem-b.com]
